ethyl (7S)-11-oxo-14-(2-trimethylsilylethynyl)-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of RY-066 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the azeto[1,2-a]benzo[e]imidazo[5,1-c][1,4]diazepine core.
Functional group introduction: The introduction of the ethyl ester and trimethylsilyl-ethynyl groups is achieved through standard organic synthesis techniques, such as esterification and silylation reactions.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
RY-066 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
RY-066 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in binding studies to understand the interaction with GABA receptors.
Biology: The compound is studied for its effects on neurotransmission and synaptic inhibition.
Medicine: RY-066 has potential therapeutic applications in treating neurological disorders due to its interaction with GABA receptors.
Industry: It may be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
RY-066 exerts its effects by binding to the GABA A receptor alpha-5-beta-3-gamma-2 subunit . This binding modulates the receptor’s activity, enhancing inhibitory neurotransmission in the brain. The molecular targets include the GABA A receptor, and the pathways involved are related to synaptic inhibition and neurotransmitter release.
Comparison with Similar Compounds
RY-066 is unique due to its specific binding affinity and structural features. Similar compounds include:
Diazepam: Another GABA A receptor ligand, but with a different binding profile.
Alprazolam: Similar in its interaction with GABA receptors but differs in its chemical structure and pharmacokinetics.
Clonazepam: Shares some pharmacological properties but has a distinct chemical structure.
Properties
Molecular Formula |
C21H23N3O3Si |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
ethyl (7S)-11-oxo-14-(2-trimethylsilylethynyl)-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H23N3O3Si/c1-5-27-21(26)18-19-17-8-10-23(17)20(25)15-12-14(9-11-28(2,3)4)6-7-16(15)24(19)13-22-18/h6-7,12-13,17H,5,8,10H2,1-4H3/t17-/m0/s1 |
InChI Key |
SNBBNIBMHQGUBE-KRWDZBQOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C2[C@@H]3CCN3C(=O)C4=C(N2C=N1)C=CC(=C4)C#C[Si](C)(C)C |
Canonical SMILES |
CCOC(=O)C1=C2C3CCN3C(=O)C4=C(N2C=N1)C=CC(=C4)C#C[Si](C)(C)C |
Origin of Product |
United States |
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